Ethyl 1-[2-(benzyloxy)-1-hydroxyethyl]-3-methylidenecyclobutane-1-carboxylate
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Overview
Description
Ethyl 1-[2-(benzyloxy)-1-hydroxyethyl]-3-methylidenecyclobutane-1-carboxylate is an organic compound with a complex structure that includes a benzyloxy group, a hydroxyethyl group, and a methylidenecyclobutane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-[2-(benzyloxy)-1-hydroxyethyl]-3-methylidenecyclobutane-1-carboxylate typically involves multiple steps. One common method includes the following steps:
Formation of the benzyloxy group: This can be achieved by reacting benzyl alcohol with an appropriate alkylating agent under basic conditions.
Introduction of the hydroxyethyl group: This step involves the reaction of an appropriate epoxide with a nucleophile to introduce the hydroxyethyl group.
Cyclobutane ring formation: The cyclobutane ring can be formed through a [2+2] cycloaddition reaction.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-[2-(benzyloxy)-1-hydroxyethyl]-3-methylidenecyclobutane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an alcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 1-[2-(benzyloxy)-1-hydroxyethyl]-3-methylidenecyclobutane-1-carboxylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 1-[2-(benzyloxy)-1-hydroxyethyl]-3-methylidenecyclobutane-1-carboxylate involves its interaction with specific molecular targets. The benzyloxy group can interact with hydrophobic pockets in proteins, while the hydroxyethyl group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-(benzyloxy)acetate: Similar structure but lacks the cyclobutane ring.
1-(2-Benzyloxy-2-phenylethyl)-1,2,3-triazole: Contains a triazole ring instead of a cyclobutane ring.
Uniqueness
Ethyl 1-[2-(benzyloxy)-1-hydroxyethyl]-3-methylidenecyclobutane-1-carboxylate is unique due to the presence of the cyclobutane ring, which imparts rigidity and specific steric properties to the molecule. This structural feature can influence its reactivity and interactions with biological targets, making it distinct from other similar compounds.
Properties
Molecular Formula |
C17H22O4 |
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Molecular Weight |
290.4 g/mol |
IUPAC Name |
ethyl 1-(1-hydroxy-2-phenylmethoxyethyl)-3-methylidenecyclobutane-1-carboxylate |
InChI |
InChI=1S/C17H22O4/c1-3-21-16(19)17(9-13(2)10-17)15(18)12-20-11-14-7-5-4-6-8-14/h4-8,15,18H,2-3,9-12H2,1H3 |
InChI Key |
HREHANPLNDCALS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1(CC(=C)C1)C(COCC2=CC=CC=C2)O |
Origin of Product |
United States |
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